molecular formula C10H14BNO4S B1461680 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 871329-61-2

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1461680
CAS RN: 871329-61-2
M. Wt: 255.1 g/mol
InChI Key: RCRUXZHMXFQVRF-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .


Chemical Reactions Analysis

Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , is widely used in medicinal chemistry due to its versatility in forming biologically active compounds. This compound can be utilized to create novel therapeutic agents with target selectivity . The pyrrolidine scaffold is particularly valuable for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage .

Biological Activity Modulation

The pyrrolidinylsulfonyl group can influence the biological activity of molecules. It has been shown to play a role in the structure-activity relationship (SAR) of compounds, affecting their binding to enantioselective proteins and thus altering drug candidates’ biological profiles .

Sensing Applications

Boronic acids, including derivatives like (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , are employed in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are useful for homogeneous assays and heterogeneous detection, including electrophoresis of glycated molecules and the development of polymers for controlled insulin release .

Protein Manipulation and Cell Labelling

The interaction of boronic acids with proteins allows for their manipulation and cell labelling. This is particularly useful in biological research where tracking and identifying specific proteins is crucial. The compound’s ability to form reversible covalent complexes with cis-diol-containing molecules underpins its utility in these applications .

Separation Technologies

3-(Pyrrolidinylsulfonyl)phenylboronic acid: can be functionalized to create selective materials for the enrichment of cis-diol-containing molecules. This is significant in separation technologies where high selectivity and binding affinity are required for the extraction of specific molecules from complex mixtures .

Drug Delivery Systems

The pH-responsive capture/release feature of phenylboronic acid derivatives makes them suitable for developing drug delivery systems. They can be used to create materials that selectively bind to and release therapeutic agents in response to pH changes, which is advantageous for targeted drug delivery .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom in a reaction intermediate. In the Suzuki-Miyaura reaction, for example, the boronic acid undergoes transmetalation with a palladium complex to form a new carbon-carbon bond .

Safety and Hazards

Boronic acids can cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The use of boronic acids in organic synthesis and medicinal chemistry continues to be an active area of research. Their versatility in various chemical reactions makes them valuable tools in the synthesis of complex organic molecules .

properties

IUPAC Name

(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRUXZHMXFQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657434
Record name [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS RN

871329-61-2
Record name B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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